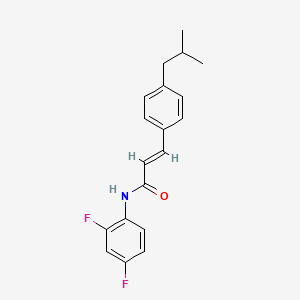![molecular formula C26H18N2O3S2 B2395550 5-phényl-3-[(2-thiophène-2-ylquinoléine-4-carbonyl)amino]thiophène-2-carboxylate de méthyle CAS No. 477538-28-6](/img/structure/B2395550.png)
5-phényl-3-[(2-thiophène-2-ylquinoléine-4-carbonyl)amino]thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have attracted great interest in industry as well as academia .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different nucleophiles and electrophiles .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of specific thiophene derivatives would depend on the substituents attached to the thiophene ring.Chemical Reactions Analysis
The reactivity of thiophene derivatives can be influenced by the substituents attached to the thiophene ring. For example, enaminones, which are often used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of specific thiophene derivatives would depend on the substituents attached to the thiophene ring.Applications De Recherche Scientifique
Chimie médicinale
Les dérivés du thiophène ont été trouvés pour posséder une large gamme de propriétés thérapeutiques avec des applications diverses en chimie médicinale . Ils ont été rapportés pour présenter des propriétés anti-inflammatoires, antipsychotiques, anti-arythmiques, anxiolytiques, antifongiques, antioxydantes, modulatrices des récepteurs aux œstrogènes, antimitotiques, antimicrobiennes, inhibitrices des kinases et anticancéreuses .
Chimie industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle, en particulier comme inhibiteurs de corrosion . Ceci suggère que le « 5-phényl-3-[(2-thiophène-2-ylquinoléine-4-carbonyl)amino]thiophène-2-carboxylate de méthyle » pourrait potentiellement être utilisé dans ce domaine.
Science des matériaux
Les molécules à base de thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Cela pourrait impliquer des applications potentielles de ce composé dans le développement de nouveaux matériaux semi-conducteurs.
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène ont été utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Ceci suggère que le « this compound » pourrait potentiellement être utilisé dans la production de ces dispositifs.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène ont également été utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela pourrait impliquer des applications potentielles de ce composé dans le développement de nouveaux matériaux OLED.
Composés photochromes
Les dérivés du thiophène ont été utilisés dans la synthèse de composés photochromes . Ceci suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux matériaux photochromes.
Mécanisme D'action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with. Some thiophene derivatives have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S2/c1-31-26(30)24-21(15-23(33-24)16-8-3-2-4-9-16)28-25(29)18-14-20(22-12-7-13-32-22)27-19-11-6-5-10-17(18)19/h2-15H,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQHLBIVNMSUNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)
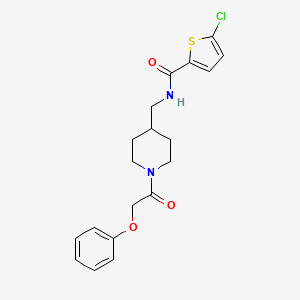
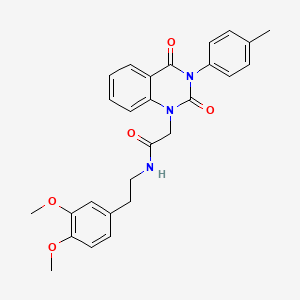
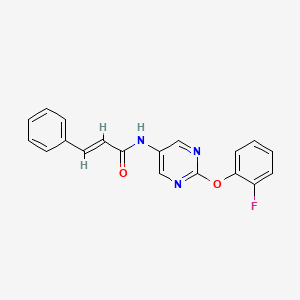
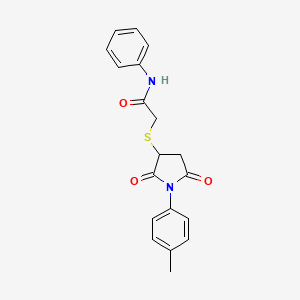
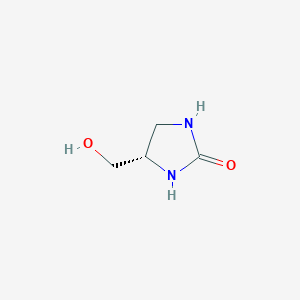

![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)
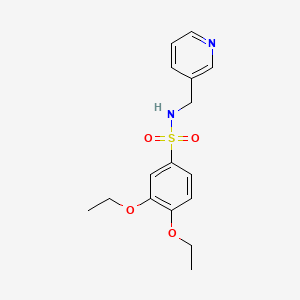
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2395482.png)
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)
